molecular formula C9H3BrFNO B12818201 4-Bromo-2-fluorobenzofuran-6-carbonitrile

4-Bromo-2-fluorobenzofuran-6-carbonitrile

Cat. No.: B12818201
M. Wt: 240.03 g/mol
InChI Key: WTPWINANCBZDDN-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzofuran-6-carbonitrile is a chemical compound that belongs to the class of benzofuran derivatives. . The presence of bromine and fluorine atoms in the benzofuran ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluorobenzofuran-6-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 2-bromo-4-fluorophenol with a suitable nitrile source under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or phosphoric acid and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorobenzofuran-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorobenzofuran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluorobenzofuran-6-carbonitrile is unique due to the presence of both bromine and fluorine atoms in the benzofuran ring, which enhances its reactivity and potential for diverse chemical transformations. Its nitrile group also provides additional sites for chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H3BrFNO

Molecular Weight

240.03 g/mol

IUPAC Name

4-bromo-2-fluoro-1-benzofuran-6-carbonitrile

InChI

InChI=1S/C9H3BrFNO/c10-7-1-5(4-12)2-8-6(7)3-9(11)13-8/h1-3H

InChI Key

WTPWINANCBZDDN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=C2)F)Br)C#N

Origin of Product

United States

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